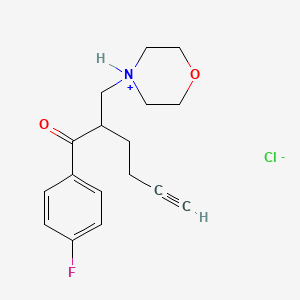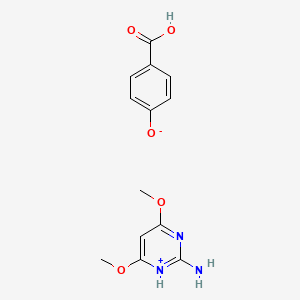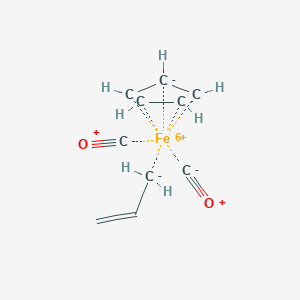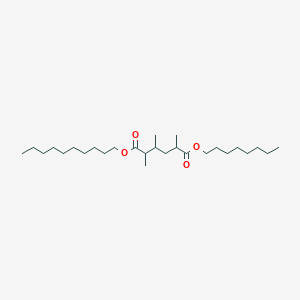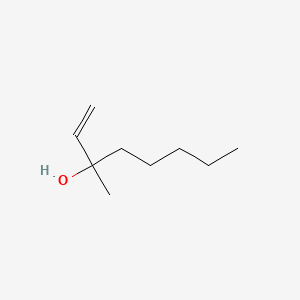
3-Methyloct-1-en-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyloct-1-en-3-ol is an organic compound with the molecular formula C9H18O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of an alkene (a carbon-carbon double bond). This compound is known for its distinct odor and is often used in the fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions
3-Methyloct-1-en-3-ol can be synthesized through various chemical reactions. One common method involves the hydroformylation of 1-octene, followed by hydrogenation. The reaction conditions typically include the use of a rhodium catalyst and high pressure of carbon monoxide and hydrogen.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar methods but with optimized conditions to maximize yield and purity. The process often involves continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
3-Methyloct-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for the reduction of the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: 3-Methyloctan-3-one or 3-Methyloctanal.
Reduction: 3-Methyloctan-3-ol.
Substitution: 3-Chloro-3-methyloct-1-ene.
科学的研究の応用
3-Methyloct-1-en-3-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in the biosynthesis of natural products and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the fragrance industry for its pleasant odor and in the production of flavoring agents.
作用機序
The mechanism by which 3-Methyloct-1-en-3-ol exerts its effects involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond allows for interactions with enzymes and other proteins, potentially affecting metabolic pathways.
類似化合物との比較
Similar Compounds
1-Octen-3-ol: Similar structure but lacks the methyl group at the third carbon.
3-Methyl-1-octanol: Saturated version of 3-Methyloct-1-en-3-ol.
3-Methyl-2-octen-1-ol: Similar structure with the double bond at a different position.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a double bond in its structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
24089-00-7 |
|---|---|
分子式 |
C9H18O |
分子量 |
142.24 g/mol |
IUPAC名 |
3-methyloct-1-en-3-ol |
InChI |
InChI=1S/C9H18O/c1-4-6-7-8-9(3,10)5-2/h5,10H,2,4,6-8H2,1,3H3 |
InChIキー |
DRKRLMZMGTWUSQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



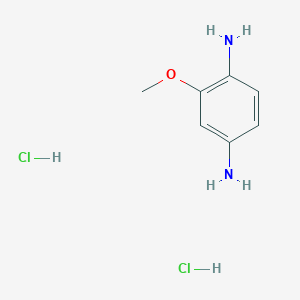
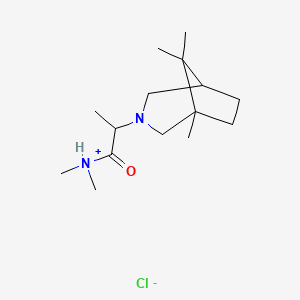
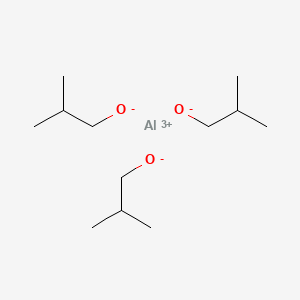
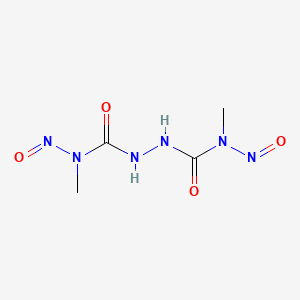
![tert-Butyl (4-{3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-oxopropyl}phenyl)carbamate](/img/structure/B15343668.png)
![cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate](/img/structure/B15343674.png)
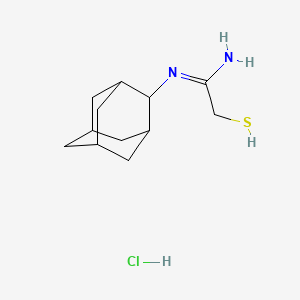
![5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one](/img/structure/B15343697.png)
